Sodium 1,4-diisotridecyl sulphonatosuccinate

Description

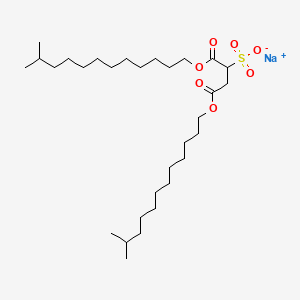

Sodium 1,4-diisotridecyl sulphonatosuccinate (CAS 55184-72-0) is a branched-chain anionic surfactant belonging to the sulfosuccinate ester class. Its molecular formula is C₃₀H₅₈O₇S·Na, with isotridecyl (C₁₃) alkyl chains esterified at the 1,4-positions of the sulfonated succinic acid backbone . This compound is characterized by its amphiphilic structure, where the hydrophobic isotridecyl chains balance the hydrophilic sulfonate and sodium ion groups, enabling effective surface tension reduction and emulsification .

Primarily used as a wetting agent in industrial processes, it facilitates metal plating by enhancing electrolyte penetration in electroplating solutions . Its registration under REACH (ECHA, 2017) confirms its commercial relevance in Europe, particularly in formulations requiring stable performance under high ionic strength or temperature conditions .

Properties

CAS No. |

94134-87-9 |

|---|---|

Molecular Formula |

C30H57NaO7S |

Molecular Weight |

584.8 g/mol |

IUPAC Name |

sodium;1,4-bis(11-methyldodecoxy)-1,4-dioxobutane-2-sulfonate |

InChI |

InChI=1S/C30H58O7S.Na/c1-26(2)21-17-13-9-5-7-11-15-19-23-36-29(31)25-28(38(33,34)35)30(32)37-24-20-16-12-8-6-10-14-18-22-27(3)4;/h26-28H,5-25H2,1-4H3,(H,33,34,35);/q;+1/p-1 |

InChI Key |

QJLUBHNDVAQAPK-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)CCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCC(C)C)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Esterification Stage

The esterification involves reacting maleic anhydride (cis-butenedioic anhydride) with 1,4-diisotridecyl alcohol or analogous branched long-chain alcohols.

- Molar ratio: Typically, maleic anhydride to alcohol is maintained at about 1:2.10 to 1:2.20 molar ratio to ensure complete esterification.

- Catalysts: Acid catalysts such as p-toluenesulfonic acid, sulfuric acid, or solid superacid catalysts are used to accelerate the reaction.

- Temperature and Time: Esterification is performed at moderate temperatures around 140 °C for 10 to 30 minutes, followed by a dehydration step at the same temperature for 60 to 120 minutes to remove water and drive the reaction to completion.

- Process improvements: Some patented methods emphasize reducing alcohol consumption by one-third compared to traditional processes, lowering reaction temperature and time, and eliminating washing and distillation steps, thus simplifying the process and reducing environmental impact.

Sulfonation Stage

The sulfonation converts the ester into the sulphonated product using sulfonating agents such as sodium bisulfite or sodium pyrosulfite.

- Sulfonating agent ratio: The molar ratio of sulfonating agent to ester is maintained around 1:1.00 to 1:1.20.

- Reaction conditions: Sulfonation is carried out at about 103 °C for 10 to 30 minutes, followed by a maturation period of 150 to 300 minutes at 101 to 110 °C to ensure complete reaction.

- Neutralization: The sulfonated product is neutralized to pH 7 ± 0.5 using sodium hydroxide to obtain the sodium salt form.

- Environmental control: Modern methods recycle the sulfur dioxide byproduct by absorbing it into alkaline solutions to form sodium bisulfite, which is reused in the sulfonation step, minimizing pollution and waste.

Purification and Product Recovery

- After sulfonation and neutralization, the reaction mixture is allowed to stand at room temperature to separate phases.

- The upper aqueous phase containing sodium 1,4-diisotridecyl sulphonatosuccinate is collected.

- Wastewater from sulfonation is recycled back into the process to reduce effluent discharge.

- The final product is a transparent or slightly yellow liquid with about 60% solid content and high purity.

Comparative Data Table of Key Process Parameters

| Process Step | Parameter | Typical Values / Range | Notes |

|---|---|---|---|

| Esterification | Molar ratio (Maleic Anhydride : Alcohol) | 1 : 2.10 – 2.20 mol/mol | Ensures full esterification |

| Catalyst | p-Toluenesulfonic acid, sulfuric acid | Acid catalysts preferred | |

| Temperature | 140 ± 2 °C | Moderate temperature for esterification | |

| Time | 10 – 30 min (esterification), 60 – 120 min (dehydration) | Dehydration drives reaction completion | |

| Sulfonation | Sulfonating agent ratio | 1 : 1.00 – 1.20 mol/mol | Sodium bisulfite or pyrosulfite |

| Temperature | 103 ± 2 °C (initial), 101 – 110 °C (maturation) | Controlled heating for sulfonation and maturation | |

| Time | 10 – 30 min (reaction), 150 – 300 min (maturation) | Ensures complete sulfonation | |

| Neutralization | pH | 7 ± 0.5 | Neutralizes product to sodium salt form |

| Product | Solid content | ~60% | High purity product |

| Environmental | Waste recycling | SO2 absorbed and recycled as NaHSO3 | Minimizes pollution and raw material waste |

Research Discoveries and Process Innovations

- Reduced alcohol consumption: Recent patented processes have demonstrated that reducing the alcohol feed by about one-third while maintaining reaction efficiency is feasible, reducing raw material costs and environmental burden.

- No phase-transfer catalysts: Some methods avoid the use of phase-transfer catalysts in sulfonation, which reduces impurities and simplifies downstream processing.

- Tail gas recycling: SO2 released during sulfonation is absorbed in alkaline solutions to regenerate sodium bisulfite, which is reused, thus achieving a closed-loop system that reduces emissions and waste.

- Shortened reaction times: Optimized temperature and catalyst use have decreased esterification and sulfonation times, improving throughput and energy efficiency.

- Improved product clarity and purity: Controlled reaction conditions and efficient neutralization yield a transparent or slightly yellow liquid product with consistent solid content and surfactant performance.

Summary of Preparation Method Steps

- Esterification: Maleic anhydride reacts with 1,4-diisotridecyl alcohol in the presence of acid catalyst at 140 °C for 10–30 minutes.

- Dehydration: Reaction mixture is held at 140 °C for 60–120 minutes to remove water.

- Cooling and neutralization: The ester product is cooled to 20–80 °C and neutralized to pH 7 ± 0.5 with sodium hydroxide.

- Sulfonation: Sodium bisulfite is added, and the mixture is heated to ~103 °C for 10–30 minutes.

- Maturation: The sulfonated product is matured at 101–110 °C for 150–300 minutes.

- Phase separation and recovery: Product is cooled to room temperature, phases separate, and the this compound is collected; waste water is recycled.

Chemical Reactions Analysis

Types of Reactions: Sodium 1,4-diisotridecyl sulphonatosuccinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonate group to a sulfide.

Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide or potassium permanganate are commonly used oxidizing agents.

Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

Substitution Reagents: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products: The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives of the original compound .

Scientific Research Applications

Industrial Applications

Sodium 1,4-diisotridecyl sulphonatosuccinate is utilized in numerous industrial applications, including:

- Emulsification : Acts as an emulsifier in food and cosmetic products, enhancing the stability of mixtures that contain both oil and water.

- Dispersing Agent : Used in paints and coatings to ensure even distribution of pigments.

- Wetting Agent : Improves the wetting properties of surfaces in cleaning products and agricultural formulations.

- Stabilizer for Dispersions : Maintains the stability of colloidal systems in various chemical formulations.

Food Industry

In the food sector, this compound serves as a food additive that enhances texture and stability in emulsified products such as sauces and dressings.

Pharmaceutical Applications

This compound is employed as a surfactant in drug formulations, aiding in the solubilization of active ingredients and improving bioavailability. It is particularly useful in formulations requiring high stability.

Cosmetic Formulations

In cosmetics, it acts as a surfactant and emulsifier, enhancing the texture and application properties of creams, lotions, and other personal care products.

Environmental Considerations

The environmental impact of this compound has been assessed through various studies. It is considered to have low toxicity levels when used appropriately. However, its effects on aquatic life are monitored to ensure compliance with environmental regulations.

Case Study 1: Emulsion Stability in Food Products

A study conducted on the use of this compound in salad dressings demonstrated that its inclusion significantly improved emulsion stability over time compared to control samples without surfactants. This resulted in a longer shelf life and better consumer acceptance due to improved texture.

Case Study 2: Pharmaceutical Formulation Efficacy

Research on a pharmaceutical formulation containing this compound showed enhanced solubility of poorly soluble drugs. The study highlighted that formulations with this surfactant exhibited improved absorption rates during clinical trials.

Mechanism of Action

The mechanism of action of sodium 1,4-diisotridecyl sulphonatosuccinate involves its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds in aqueous solutions. The molecular targets include the hydrophobic regions of cell membranes and other biological structures, where it can disrupt lipid bilayers and enhance the permeability of various substances .

Comparison with Similar Compounds

Key Observations :

- Chain Length : Longer alkyl chains (e.g., C₁₃ in diisotridecyl) increase hydrophobicity, enhancing micelle stability and surface activity but reducing water solubility .

- Branching : Branched chains (e.g., 1,3-dimethylbutyl in CAS 2373-38-8) improve solubility in polar solvents compared to linear analogues due to disrupted crystallinity .

Performance and Application Differences

Solubility and Surface Activity

- Diisotridecyl (C₁₃): Moderate solubility in water, optimized for non-polar solvents. Used in industrial electroplating due to stable foaming and wetting under acidic conditions (pH 4.7) .

- Didecyl (C₁₀) : Higher solubility than C₁₃; common in detergents and agrochemicals .

- Branched C₆ (CAS 2373-38-8) : High water solubility (~500 g/L) due to compact branching; utilized in personal care products (e.g., shampoos) for mildness and low irritation .

Biodegradability and Environmental Impact

- Diisotridecyl: No direct data, but structurally similar compounds (e.g., dicyclohexyl sulphonatosuccinate, CAS 23386-52-9) show persistence in water with minimal biodegradation in OECD 301/302 tests .

- Branched C₆ : Higher biodegradability due to shorter chains, though regulatory classifications (e.g., GHS hazard codes for acute toxicity) limit its use in eco-sensitive applications .

Biological Activity

Sodium 1,4-diisotridecyl sulphonatosuccinate (CAS No. 55184-72-0) is a synthetic surfactant belonging to the class of sulfosuccinates. Its molecular formula is with a molecular weight of approximately 584.82 g/mol. This compound is primarily used in various industrial applications, including as an emulsifier, dispersant, and wetting agent due to its surfactant properties.

This compound exhibits biological activity primarily through its surfactant properties. It functions by reducing surface tension, which enhances the solubility and dispersion of hydrophobic substances in aqueous environments. This property makes it effective in formulations that require improved wetting and emulsification.

Toxicity and Safety

Toxicological studies have indicated that this compound has a relatively low toxicity profile. In repeated dose toxicity studies conducted on rats, no significant adverse effects were reported at doses up to 750 mg/kg body weight per day over a 90-day period. The no observed adverse effect level (NOAEL) was determined to be 730 mg/kg body weight per day .

Table 1: Toxicity Data Summary

| Study Type | Dose (mg/kg bw/day) | Duration | Observations |

|---|---|---|---|

| Repeated Dose Toxicity | 750 | 90 days | No significant adverse effects noted |

| Acute Toxicity | Varies | Single dose | Low toxicity; no fatalities |

| Genotoxicity | - | In vitro | No mutations in bacterial assays (Ames test) |

Case Studies

- Emulsification in Pharmaceuticals : A study demonstrated that this compound effectively stabilized emulsions containing hydrophobic drugs, improving bioavailability and therapeutic efficacy .

- Environmental Impact : Research on aquatic toxicity showed that while the compound is biodegradable, high concentrations can affect aquatic organisms. The environmental hazard classification indicates it should be handled with care to prevent water contamination .

- Dermal Irritation Studies : In skin irritation tests, minimal to moderate irritation was observed at higher concentrations. However, formulations containing lower concentrations were generally well-tolerated .

Applications in Research

This compound has been utilized in various research settings due to its surfactant properties:

- Nanoparticle Stabilization : It has been used to stabilize nanoparticles in drug delivery systems, enhancing their solubility and stability in biological fluids.

- Biochemical Assays : The compound serves as a reagent in biochemical assays where surfactant properties are necessary for the solubilization of proteins and other biomolecules.

Q & A

Q. What are the recommended synthetic routes for Sodium 1,4-diisotridecyl sulphonatosuccinate, and how can reaction efficiency be optimized?

The synthesis involves two primary steps: (1) esterification of isotridecyl alcohol with maleic anhydride to form the diester intermediate, and (2) sulfonation using sodium sulfite/bisulfite under controlled pH (6–8) and temperature (70–90°C) . Key optimization parameters include molar ratios (e.g., alcohol-to-anhydride ratio ≥ 2:1), solvent selection (ethanol or isopropanol for solubility), and catalyst choice (acidic or enzymatic). Post-synthesis purification via fractional crystallization or column chromatography is critical to achieve ≥80% active content .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of:

- HPLC : Employ a C18 column with a methanol/buffer mobile phase (e.g., 65:35 methanol/sodium acetate-sodium 1-octanesulfonate at pH 4.6) to resolve impurities .

- FTIR : Confirm ester (C=O at ~1740 cm⁻¹) and sulfonate (S=O at ~1040 cm⁻¹) functional groups .

- NMR : ¹H NMR should show signals for isotridecyl chains (δ 0.8–1.5 ppm) and succinate backbone (δ 2.6–3.1 ppm) .

- Elemental analysis : Verify sulfur (S) and sodium (Na) content to assess stoichiometric consistency .

Q. What are the critical physicochemical properties influencing its application in colloidal systems?

Key properties include:

- Critical Micelle Concentration (CMC) : Typically <1 mM for branched alkyl chains, determined via surface tension or conductivity measurements .

- Hydrophilic-Lipophilic Balance (HLB) : Estimated at 8–12 due to the long isotridecyl chain, making it suitable for water-in-oil emulsions .

- pH stability : Stable in weak acid/base (pH 5–9) but hydrolyzes in strong acidic/alkaline conditions (pH <3 or >11) .

Advanced Research Questions

Q. How does the branched isotridecyl chain affect biodegradability compared to linear alkyl analogues?

Branched chains (e.g., isotridecyl) exhibit reduced biodegradability due to steric hindrance of microbial enzymes. For example, Sodium 1,4-dicyclohexyl sulphonatosuccinate showed no significant degradation in OECD 301B/D/E tests, suggesting persistence in aquatic systems . However, structural modifications (e.g., introducing ester cleavable sites) may enhance biodegradability. Researchers should conduct 301F (manometric respirometry) or 310 (CO₂ headspace) tests to evaluate this compound’s environmental fate .

Q. What experimental strategies resolve contradictions in surfactant behavior across different formulations?

Contradictions (e.g., variable emulsification efficiency) may arise from:

- Ionic strength effects : Counterions (e.g., Ca²⁺) can reduce efficacy in hard water; use chelating agents (EDTA) to mitigate .

- Temperature-dependent phase inversion : Perform dynamic light scattering (DLS) at 25–60°C to map micelle stability .

- Co-surfactant interactions : Screen synergies with nonionic surfactants (e.g., polysorbates) using response surface methodology (RSM) .

Q. How can researchers assess its ecotoxicological risks while avoiding oversimplified models?

- Tiered testing : Start with Daphnia magna acute toxicity (EC₅₀) and algal growth inhibition (OECD 201/202), then progress to chronic fish assays (OECD 210) .

- Bioaccumulation potential : Calculate log Kₒw via QSAR; branched chains like isotridecyl typically have log Kₒw >6, indicating high bioaccumulation risk .

- Metabolite profiling : Use LC-MS to identify hydrolysis products (e.g., sulphonated succinic acid) and their toxicity .

Q. What advanced spectroscopic techniques elucidate its interfacial behavior in complex matrices?

- Neutron reflectometry : Quantify adsorption at air-water interfaces with deuterated analogues .

- Fluorescence quenching : Use pyrene as a probe to determine micellar aggregation numbers .

- Cryo-TEM : Visualize micelle morphology (e.g., spherical vs. rod-like structures) in situ .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.